2,3-Difluoro-4-nitrophenylacetic acid
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Overview
Description
2,3-Difluoro-4-nitrophenylacetic acid is an organic compound with the molecular formula C8H5F2NO4 and a molecular weight of 217.13 g/mol It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2,3-Difluoro-4-nitrophenylacetic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-nitrophenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2,3-Difluoro-4-nitrophenylacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and a nitro group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Similar structure but with different fluorine atom positions.
2,3-Difluorophenylacetic acid: Lacks the nitro group.
2-(4,5-Difluoro-2-nitrophenyl)acetic acid: Different positions of fluorine and nitro groups.
Uniqueness
2,3-Difluoro-4-nitrophenylacetic acid is unique due to the specific positions of the fluorine atoms and the nitro group on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H5F2NO4 |
---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2NO4/c9-7-4(3-6(12)13)1-2-5(8(7)10)11(14)15/h1-2H,3H2,(H,12,13) |
InChI Key |
JDQKXSGSNQPPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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